(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
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Overview
Description
(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an aminophenoxy group and a tert-butoxycarbonyl-protected amino group, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Aminophenoxy Group: The aminophenoxy group is introduced through a nucleophilic substitution reaction, where an appropriate phenol derivative reacts with an amine.
Coupling Reaction: The protected amino acid is coupled with the aminophenoxy compound using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aminophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to exert its effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(2-aminophenoxy)-2-amino propanoic acid: Lacks the Boc protection, making it more reactive.
(2S)-3-(2-hydroxyphenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Contains a hydroxy group instead of an amino group, altering its reactivity and applications.
Uniqueness
(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to its specific combination of functional groups, which provides a balance between reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H20N2O5 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-(2-aminophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8,15H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
BXPNIFICXLSCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1=CC=CC=C1N)C(=O)O |
Origin of Product |
United States |
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